Kinase Inhibitory Potency: Comparative IC50 Values Against Mer and c-Met Kinases
The core aniline-pyrimidine scaffold of N-(Pyrimidin-5-ylmethyl)aniline forms the basis for potent Mer and c-Met kinase inhibition. While the parent compound is a synthetic intermediate, its 2-substituted aniline pyrimidine derivatives, such as compound 18c, demonstrate robust dual inhibition with IC50 values of 18.5 nM against Mer and 33.6 nM against c-Met [1]. In comparison, the related Mer inhibitor lead compound 15f, featuring a different substitution pattern, shows an IC50 of 37.5 nM against Mer [2]. This quantifies the impact of structural modifications on target engagement, highlighting that even small changes on the aniline ring can lead to a >2-fold difference in potency against the same kinase.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 18.5 ± 2.3 nM (Mer); 33.6 ± 4.3 nM (c-Met) for optimized 2-substituted aniline pyrimidine derivative 18c. |
| Comparator Or Baseline | 37.5 ± 2.7 nM (Mer) for lead compound 15f, another 2-substituted aniline pyrimidine derivative. |
| Quantified Difference | Compound 18c is >2-fold more potent against Mer kinase than compound 15f. |
| Conditions | In vitro kinase inhibition assay using recombinant human Mer and c-Met proteins. |
Why This Matters
This data confirms the aniline-pyrimidine scaffold's potential for achieving low nanomolar kinase inhibition, a key differentiator from other heterocyclic building blocks, and provides a clear potency benchmark for iterative medicinal chemistry efforts.
- [1] Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475. View Source
- [2] Xu, J., et al. (2025). Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities. Bioorganic Chemistry, 162, 108591. View Source
